molecular formula C10H11BrN4O4 B13803077 N-(2,4-dinitrophenyl)butanehydrazonoyl bromide

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide

Cat. No.: B13803077
M. Wt: 331.12 g/mol
InChI Key: XIGXIEGQYHTJEE-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.12 g/mol . It is characterized by the presence of a dinitrophenyl group attached to a butanehydrazonoyl bromide moiety. This compound is known for its applications in various scientific research fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide typically involves the reaction of 2,4-dinitrophenylhydrazine with butanoyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The dinitrophenyl group is known to interact with aromatic residues in proteins, while the butanehydrazonoyl bromide moiety can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide can be compared with other similar compounds, such as:

    N-(2,4-dinitrophenyl)butanehydrazonoyl chloride: Similar structure but with a chloride group instead of bromide.

    N-(2,4-dinitrophenyl)butanehydrazonoyl iodide: Similar structure but with an iodide group instead of bromide.

    N-(2,4-dinitrophenyl)butanehydrazonoyl fluoride: Similar structure but with a fluoride group instead of bromide.

The uniqueness of this compound lies in its specific reactivity and the stability conferred by the bromide group, making it suitable for certain applications where other halides may not be as effective .

Properties

Molecular Formula

C10H11BrN4O4

Molecular Weight

331.12 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide

InChI

InChI=1S/C10H11BrN4O4/c1-2-3-10(11)13-12-8-5-4-7(14(16)17)6-9(8)15(18)19/h4-6,12H,2-3H2,1H3

InChI Key

XIGXIEGQYHTJEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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